N-[(5-bromo-2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride
Overview
Description
N-[(5-bromo-2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzylamines. It is characterized by the presence of an allyloxy group and a bromine atom attached to a benzyl ring, which is further connected to an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride typically involves the following steps:
Allylation: The starting material, 2-bromo-5-hydroxybenzaldehyde, undergoes an allylation reaction with allyl bromide in the presence of a base such as potassium carbonate to form 2-(allyloxy)-5-bromobenzaldehyde.
Reductive Amination: The intermediate 2-(allyloxy)-5-bromobenzaldehyde is then subjected to reductive amination with ethanamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield N-[2-(allyloxy)-5-bromobenzyl]ethanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) are used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Dehalogenated products.
Substitution: Substituted benzylamines.
Scientific Research Applications
N-[(5-bromo-2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group and the bromine atom play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(allyloxy)-5-chlorobenzyl]ethanamine hydrochloride
- N-[2-(allyloxy)-5-fluorobenzyl]ethanamine hydrochloride
- N-[2-(allyloxy)-5-iodobenzyl]ethanamine hydrochloride
Uniqueness
N-[(5-bromo-2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
N-[(5-bromo-2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-3-7-15-12-6-5-11(13)8-10(12)9-14-4-2;/h3,5-6,8,14H,1,4,7,9H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJJWQPZCGWKBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Br)OCC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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